molecular formula C20H22ClNO4S B11593179 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B11593179
M. Wt: 407.9 g/mol
InChI Key: DFLUHJZIAUQNIQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, a dioxidotetrahydrothiophenyl moiety, and an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 3-chlorobenzyl chloride.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene.

    Coupling Reaction: The final step involves the coupling of the 3-chlorobenzyl chloride with 1,1-dioxidotetrahydrothiophene and 4-ethoxybenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of its structural components on biological systems. Its potential interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl moiety could participate in redox reactions. The ethoxybenzamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-4-ethoxybenzamide: Lacks the dioxidotetrahydrothiophenyl moiety, which may affect its redox properties.

    N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its solubility and reactivity.

Uniqueness

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is unique due to the combination of its structural components, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C20H22ClNO4S/c1-2-26-19-8-6-16(7-9-19)20(23)22(18-10-11-27(24,25)14-18)13-15-4-3-5-17(21)12-15/h3-9,12,18H,2,10-11,13-14H2,1H3

InChI Key

DFLUHJZIAUQNIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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